2-(2,4-dichlorophenyl)-N-(naphthalen-2-ylmethyl)ethanamine
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Overview
Description
N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE is an organic compound that features a complex structure with both dichlorophenethyl and naphthylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE typically involves the reaction of 2,4-dichlorophenethylamine with 2-naphthylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Hydroxylated, alkoxylated, or aminated products
Scientific Research Applications
N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DICHLOROPHENETHYL)-N-METHYLAMINE
- N-(2-NAPHTHYLMETHYL)-N-METHYLAMINE
- N-(2,4-DICHLOROPHENETHYL)-N-(2-PHENYLETHYL)AMINE
Uniqueness
N-(2,4-DICHLOROPHENETHYL)-N-(2-NAPHTHYLMETHYL)AMINE is unique due to the presence of both dichlorophenethyl and naphthylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C19H17Cl2N |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(naphthalen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C19H17Cl2N/c20-18-8-7-16(19(21)12-18)9-10-22-13-14-5-6-15-3-1-2-4-17(15)11-14/h1-8,11-12,22H,9-10,13H2 |
InChI Key |
YYYHAXUZWFWIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNCCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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